Hdac-IN-37

Description

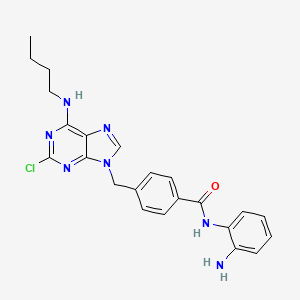

Structure

3D Structure

Properties

Molecular Formula |

C23H24ClN7O |

|---|---|

Molecular Weight |

449.9 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[[6-(butylamino)-2-chloropurin-9-yl]methyl]benzamide |

InChI |

InChI=1S/C23H24ClN7O/c1-2-3-12-26-20-19-21(30-23(24)29-20)31(14-27-19)13-15-8-10-16(11-9-15)22(32)28-18-7-5-4-6-17(18)25/h4-11,14H,2-3,12-13,25H2,1H3,(H,28,32)(H,26,29,30) |

InChI Key |

UTSVDUQIDLMZLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-37: A Technical Guide to Isoform Specificity for HDAC1 and HDAC3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Hdac-IN-37, a potent histone deacetylase (HDAC) inhibitor, with a specific focus on its isoform specificity for HDAC1 and HDAC3. While information on the primary research and specific experimental protocols for Hdac-IN-37 is not publicly available, this document compiles the known inhibitory activity and presents representative methodologies and relevant signaling pathways to guide research and development efforts.

Core Data Presentation: Inhibitory Activity of Hdac-IN-37

The inhibitory potency of Hdac-IN-37 against various HDAC isoforms has been determined, highlighting its selectivity. The following table summarizes the available quantitative data.

| HDAC Isoform | IC50 (μM) |

| HDAC1 | 0.0551 |

| HDAC3 | 1.24 |

| HDAC8 | 0.948 |

| HDAC6 | 34.2 |

Data sourced from MedChemExpress.[1][2][3][4][5]

The data clearly demonstrates that Hdac-IN-37 is a potent inhibitor of HDAC1, with an IC50 value in the nanomolar range. Its potency against HDAC3 is significantly lower (approximately 22.5-fold less than for HDAC1), indicating a strong selectivity for HDAC1 over HDAC3. The compound also shows moderate activity against HDAC8 and very weak activity against HDAC6.

Experimental Protocols: Determining HDAC Inhibitor Potency

The following are detailed, representative protocols for biochemical assays commonly employed to determine the IC50 values of HDAC inhibitors. These are generalized methods and not the specific protocols used for Hdac-IN-37.

In Vitro HDAC Enzymatic Assay (Fluorogenic)

This assay measures the enzymatic activity of purified HDAC enzymes by detecting the fluorescence generated from a deacetylated substrate.

Materials:

-

Purified recombinant human HDAC1 and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)

-

Hdac-IN-37 and reference compounds (e.g., SAHA, Trichostatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Hdac-IN-37 and reference inhibitors in assay buffer.

-

Enzyme Reaction:

-

Add assay buffer, diluted HDAC enzyme (HDAC1 or HDAC3), and the fluorogenic substrate to the wells of a 96-well plate.

-

Add the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Development:

-

Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate at room temperature for 15-30 minutes to allow for complete development.

-

-

Detection:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for a typical in vitro HDAC enzymatic assay.

Signaling Pathways Involving HDAC1 and HDAC3

HDAC1 and HDAC3 are critical regulators of numerous cellular processes. Their inhibition by a selective compound like Hdac-IN-37 can have significant downstream effects.

Role of HDAC1 in Cell Cycle Progression

HDAC1 is a key component of several repressor complexes, such as the Sin3 and NuRD complexes, that regulate gene expression.[6][7] A major role of HDAC1 is in the control of cell cycle progression.[8] In the G1 phase, HDAC1 is part of the complex containing the retinoblastoma protein (Rb) and E2F transcription factors. This complex represses the transcription of genes necessary for S-phase entry. Inhibition of HDAC1 leads to hyperacetylation of histones at these gene promoters, resulting in transcriptional activation and can lead to cell cycle arrest, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[8][9]

Caption: Role of HDAC1 in cell cycle control and the effect of its inhibition.

Role of HDAC3 in Inflammatory Signaling

HDAC3 is a crucial component of the NCoR/SMRT co-repressor complex and plays a significant role in modulating inflammatory responses.[10] It can deacetylate both histone and non-histone proteins, including components of key inflammatory signaling pathways like NF-κB and STAT.[10] For instance, HDAC3 can deacetylate the p65 subunit of NF-κB, which can either promote or inhibit its transcriptional activity depending on the cellular context. Inhibition of HDAC3 has been shown to have anti-inflammatory effects by altering the expression of pro-inflammatory cytokines.[10]

References

- 1. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. HDAC1 - Wikipedia [en.wikipedia.org]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

Unveiling the Transcriptional Impact of HDAC Inhibition: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs induce a more condensed chromatin structure, generally leading to transcriptional repression.[1][2][3][4] The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer, making them a significant target for therapeutic intervention.[4][5][6] While the specific compound "Hdac-IN-37" does not appear in publicly available scientific literature, this guide will provide a comprehensive overview of the effects of well-characterized HDAC inhibitors on gene expression, drawing upon established research to detail their mechanisms, the signaling pathways they modulate, and the experimental protocols used to elucidate their effects.

HDAC inhibitors are a diverse group of small molecules that have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of a wide array of genes.[1][5][7] Their effects are not limited to histone proteins; they also impact the acetylation status and function of numerous non-histone proteins, including transcription factors and signaling molecules.[1][3][8] This guide will delve into the quantitative changes in gene expression observed with HDAC inhibitor treatment, provide detailed methodologies for key experimental assays, and visualize the complex signaling networks and experimental workflows involved.

Quantitative Effects of HDAC Inhibitors on Gene Expression

The treatment of cells with HDAC inhibitors leads to significant changes in the expression of a subset of genes, with both up-regulation and down-regulation being observed.[5][6] The specific genes affected are often cell-type and inhibitor-specific.[8] Below are tables summarizing the quantitative data on gene expression changes induced by various HDAC inhibitors in different cancer cell lines.

Table 1: Up-regulated Genes in T24 Bladder Carcinoma Cells Treated with HDAC Inhibitors

| Gene | TSA (fold change) | SAHA (fold change) | MS-275 (fold change) |

| p21 (CDKN1A) | 4.7 | 3.7 | 2.5 |

| Gelsolin | 3.5 | 3.1 | 2.1 |

| TOB1 | 4.7 | 3.7 | Not significant |

| BTG2 | 4.2 | 3.9 | 2.8 |

| CYR61 | 5.1 | 4.5 | 3.2 |

Data synthesized from studies on gene expression profiling of HDAC inhibitors.[5]

Table 2: Down-regulated Genes in T24 Bladder Carcinoma Cells Treated with HDAC Inhibitors

| Gene | TSA (fold change) | SAHA (fold change) | MS-275 (fold change) |

| Cyclin B1 | -3.8 | -3.2 | -2.4 |

| CDC2 | -3.5 | -2.9 | -2.1 |

| Topoisomerase IIα | -4.1 | -3.6 | -2.7 |

| PCNA | -3.2 | -2.8 | -2.0 |

| E2F1 | -3.9 | -3.4 | -2.5 |

Data synthesized from studies on gene expression profiling of HDAC inhibitors.[5]

Table 3: Regulation of Apoptosis-Related Genes by SAHA and Depsipeptide

| Gene | Pathway | Regulation by SAHA | Regulation by Depsipeptide |

| APAF-1 | Intrinsic Apoptosis | Up-regulated | Up-regulated |

| BCL-XL | Bcl-2 Family | Down-regulated | Down-regulated |

| B-MYB | Cell Proliferation | Down-regulated | Down-regulated |

| Caspase-3 | Caspase Cascade | Up-regulated | Up-regulated |

| Caspase-9 | Caspase Cascade | Up-regulated | Up-regulated |

Information compiled from research on genes regulated by different classes of HDAC inhibitors.[9]

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to assess the effects of HDAC inhibitors on gene expression.

1. Cell Culture and HDAC Inhibitor Treatment

-

Cell Lines: Human carcinoma cell lines (e.g., T24 bladder cancer, MDA-MB-231 breast cancer) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded at a density of 1-2 x 10^6 cells per 100-mm dish. After 24 hours, the media is replaced with fresh media containing the HDAC inhibitor (e.g., Trichostatin A [TSA], Suberoylanilide Hydroxamic Acid [SAHA]) at the desired concentration or a vehicle control (e.g., DMSO). Cells are then incubated for the specified time period (e.g., 4, 8, 16, 24 hours) before harvesting for analysis.

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.

-

qRT-PCR: Real-time PCR is performed using a thermal cycler (e.g., Bio-Rad iCycler) with a SYBR Green or TaqMan-based assay.[8] Gene-specific primers are designed for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(housekeeping gene) and ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).[6]

3. Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., acetylated-Histone H3, p21, GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[8]

4. Chromatin Immunoprecipitation (ChIP) Sequencing

-

Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., acetylated-Histone H3, a specific transcription factor) overnight at 4°C. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are identified to determine the genomic regions where the protein of interest was bound. This allows for the identification of genes directly targeted by the histone modifications induced by HDAC inhibitors.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by HDAC inhibitors and a typical experimental workflow for studying their effects on gene expression.

Caption: General mechanism of action of HDAC inhibitors leading to altered gene expression and cellular effects.

Caption: A typical experimental workflow for investigating the effects of HDAC inhibitors on gene and protein expression.

Caption: Regulation of the p53-p21 pathway by HDAC inhibitors, leading to cell cycle arrest.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Analysis of Class I and II Histone Deacetylase Gene Expression in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Histone deacetylase inhibitors up-regulate LL-37 expression independent of toll-like receptor mediated signalling in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

The Impact of Histone Deacetylase Inhibitors on the Non-Histone Protein LL-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention for their therapeutic potential, primarily in oncology. While their effects on histone proteins and subsequent gene expression are well-documented, a growing body of evidence highlights their influence on a diverse array of non-histone protein targets. This technical guide focuses on the interaction between HDAC inhibitors and a key non-histone protein, LL-37, a human cathelicidin antimicrobial peptide. Emerging research indicates that HDAC inhibitors can significantly upregulate the expression of LL-37, suggesting a novel mechanism by which these compounds may exert their biological effects, including immunomodulation and host defense. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in the HDAC inhibitor-mediated regulation of LL-37.

Quantitative Data: Induction of LL-37 Expression by HDAC Inhibitors

The following tables summarize the quantitative effects of two commonly studied HDAC inhibitors, Trichostatin A (TSA) and Sodium Butyrate (SB), on the expression of LL-37 in various cell lines.

Table 1: Effect of Trichostatin A (TSA) on LL-37 mRNA Expression in NCI-H292 Human Airway Epithelial Cells

| TSA Concentration | Treatment Condition | Fold Increase in LL-37 mRNA (p < 0.01) |

| Increasing Concentrations | In the presence of poly(I:C) | Up to 19-fold[1] |

| 200 nM | In the absence of poly(I:C) | Significant increase[1] |

Table 2: Dose-Dependent Effect of Sodium Butyrate (SB) on LL-37 Gene Expression in NCI-H292 Human Airway Epithelial Cells

| SB Concentration | Observation |

| 1 mM | Dose-dependently increased LL-37 expression[1] |

| 2 mM | Dose-dependently increased LL-37 expression[1] |

| 4 mM | Dose-dependently increased LL-37 expression[1] |

| 8 mM | Dose-dependently increased LL-37 expression[1] |

Table 3: Effect of Sodium Butyrate (NaB) on LL-37 Expression in THP-1 Cells Infected with M. bovis

| NaB Concentration | Effect on LL-37 Expression |

| 0.5 mM | Increased expression[2][3] |

| 1.0 mM | Increased expression[2][3] |

Experimental Protocols

Quantification of LL-37 mRNA Expression by Real-Time PCR

This protocol outlines the steps for measuring the relative abundance of LL-37 mRNA in cells treated with HDAC inhibitors.

a. RNA Isolation and Reverse Transcription:

-

Treat cells (e.g., NCI-H292) with the desired concentrations of HDAC inhibitors (e.g., TSA or SB) for a specified duration.

-

Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

b. Real-Time PCR:

-

Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the human CAMP gene (encoding LL-37), and a suitable qPCR master mix.

-

Use primers for a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

-

Perform the real-time PCR reaction in a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in LL-37 gene expression in treated samples relative to untreated controls.

Detection of LL-37 Protein Expression by Western Blot

This protocol describes the methodology for detecting and semi-quantifying the LL-37 protein in cell lysates following treatment with HDAC inhibitors.

a. Cell Lysis and Protein Quantification:

-

After treatment with HDAC inhibitors, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for human LL-37 overnight at 4°C.

-

Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

d. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC Inhibitor-Mediated LL-37 Induction

HDAC inhibitors induce the expression of LL-37, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] Inhibition of MEK, an upstream kinase of ERK, has been shown to block the HDAC inhibitor-induced expression of LL-37.[4]

Caption: HDAC inhibitor-mediated induction of LL-37 via the MEK-ERK pathway.

Experimental Workflow for Investigating LL-37 Induction

The following diagram illustrates a typical workflow for studying the effects of HDAC inhibitors on LL-37 expression.

Caption: Workflow for analyzing HDAC inhibitor-induced LL-37 expression.

References

- 1. Histone deacetylase inhibitors up-regulate LL-37 expression independent of toll-like receptor mediated signalling in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sodium Butyrate Abrogates the Growth and Pathogenesis of Mycobacterium bovis via Regulation of Cathelicidin (LL37) Expression and NF-κB Signaling [frontiersin.org]

- 3. Sodium Butyrate Abrogates the Growth and Pathogenesis of Mycobacterium bovis via Regulation of Cathelicidin (LL37) Expression and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone-deacetylase inhibitors induce the cathelicidin LL-37 in gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency and Efficacy of Histone Deacetylase (HDAC) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and efficacy of histone deacetylase (HDAC) inhibitors, a promising class of therapeutic agents in oncology and other diseases. Due to the limited specific information on a compound designated "Hdac-IN-37," this document focuses on the broader class of HDAC inhibitors, drawing on established examples and general principles of their in vitro evaluation.

Core Concepts in HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[1][2] In cancer, HDACs are often overexpressed or misregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival.[1][2] HDAC inhibitors counteract this by increasing acetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2]

The in vitro assessment of HDAC inhibitors is crucial for determining their therapeutic potential. Key parameters include potency (the concentration of the inhibitor required to produce a specific level of inhibition) and efficacy (the maximal biological response).

In Vitro Potency of HDAC Inhibitors

The potency of HDAC inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the activity of a specific HDAC enzyme by 50%.

Quantitative Data on HDAC Inhibitor Potency

The following table summarizes the IC50 values for several well-characterized HDAC inhibitors against different HDAC isoforms. It is important to note that the potency and selectivity can vary significantly between different inhibitors and experimental conditions.

| Inhibitor | Class I HDACs (IC50) | Class II HDACs (IC50) | Notes |

| Trichostatin A (TSA) | Potent inhibitor of Class I and II HDACs. | Inhibits HDAC6 and HDAC10 more effectively than MS-275. | A natural product, widely used as a research tool. |

| Vorinostat (SAHA) | Pan-HDAC inhibitor. | Pan-HDAC inhibitor. | FDA-approved for the treatment of cutaneous T-cell lymphoma. |

| Entinostat (MS-275) | Strong affinity for HDAC1 and HDAC3. | Also inhibits Class II HDACs. | An aminophenyl benzamide developed as an orally available inhibitor. |

| Romidepsin (FK228) | Strong direct inhibitor of Class I HDACs. | Minor and indirect effects on Class II HDACs. | A cyclic tetrapeptide. |

| RGFP966 | Initially thought to be HDAC3-selective, but later shown to be a potent slow-binding inhibitor of HDACs 1-3.[3][4] | ||

| Compound 4 (from study) | Exhibits a mere 2.4-fold selectivity toward HDAC3.[3][4] | A potent inhibitor of HDACs 1-3.[3][4] | |

| Compound 5 (from study) | Highly potent against HDACs 1–3.[3] | Exhibits subclass differences in kinetic behavior with a preference for inhibition of HDAC3.[3] |

Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.

Experimental Protocol: In Vitro HDAC Activity Assay

A common method to determine the IC50 of HDAC inhibitors is a fluorogenic assay.

Principle: This assay utilizes a fluorogenic substrate that is deacetylated by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme (e.g., trypsin), releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer enzyme (e.g., Trypsin) in developer buffer

-

HDAC inhibitor to be tested

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the HDAC inhibitor in the assay buffer.

-

Add the HDAC enzyme and the inhibitor dilutions to the wells of the microplate.

-

Incubate for a specified period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer enzyme.

-

Incubate for a further period (e.g., 15 minutes) at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Efficacy of HDAC Inhibitors

The in vitro efficacy of HDAC inhibitors is assessed by their ability to induce desired biological effects in cancer cell lines. These effects include cell growth inhibition, induction of apoptosis, and changes in protein acetylation levels.

Quantitative Data on HDAC Inhibitor Efficacy

| Assay | Endpoint | Example Results with HDAC Inhibitors |

| Cell Proliferation Assay (e.g., MTT, BrdU) | GI50 (Concentration for 50% growth inhibition) | SAHA and MS-275 were moderately effective at 10 μM in hepatoma cells, while trichostatin A and FK901228 showed higher potency. |

| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) | Percentage of apoptotic cells, Caspase activation | HDAC inhibitors induce apoptosis in a time- and dose-dependent manner. Caspases 3 and 8 are activated upon treatment. |

| Western Blot for Acetylation Marks | Increased acetylation of histones (e.g., Acetyl-H3) and non-histone proteins (e.g., Acetyl-tubulin) | Dose-dependent hyperacetylation is observed after incubation with HDAC inhibitors. |

| Cell Cycle Analysis (Flow Cytometry) | Percentage of cells in G1, S, and G2/M phases | HDAC inhibitors can cause cell cycle arrest, often at the G1 or G2/M phase.[2] |

Experimental Protocols for Efficacy Assays

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

HDAC inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HDAC inhibitor for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to visualize the increase in acetylated histones following treatment with an HDAC inhibitor.

Materials:

-

Cancer cell line

-

HDAC inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the HDAC inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated histone H3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the signal of acetylated histone H3 to the signal of total histone H3 to determine the relative increase in acetylation.

Signaling Pathways and Molecular Mechanisms

HDAC inhibitors exert their effects through the modulation of various signaling pathways. The increased acetylation of histones leads to the reactivation of silenced tumor suppressor genes. Additionally, HDAC inhibitors can affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.

The induction of the cell cycle inhibitor p21 is a common mechanism by which HDAC inhibitors cause cell cycle arrest.[2] Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[1] The acetylation of non-histone proteins like p53 can lead to its stabilization and activation, further contributing to tumor suppression.[2]

Conclusion

The in vitro evaluation of HDAC inhibitors is a multi-faceted process that provides critical insights into their potency, efficacy, and mechanism of action. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize novel HDAC inhibitors and identify promising candidates for further preclinical and clinical development. While specific data for "Hdac-IN-37" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the in vitro assessment of any novel HDAC inhibitor.

References

- 1. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Binding Kinetics of Hdac-IN-37 with HDAC Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression through the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3][4] Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][5][6] The efficacy and selectivity of HDAC inhibitors (HDACis) are not solely dependent on their affinity but also on their binding kinetics, including the rates of association and dissociation from the target enzyme. Understanding these kinetic parameters provides a more complete picture of an inhibitor's mechanism of action and its potential pharmacodynamic profile.

This guide provides a comprehensive overview of the binding kinetics of a hypothetical novel HDAC inhibitor, Hdac-IN-37 , to various HDAC enzymes. It details the quantitative binding data, the experimental protocols used to obtain this data, and visual representations of key pathways and workflows to aid in understanding the complex interactions between Hdac-IN-37 and its targets.

Quantitative Data Summary: Hdac-IN-37 Binding Kinetics

The following tables summarize the inhibitory potency and binding kinetics of Hdac-IN-37 against a panel of recombinant human HDAC enzymes.

Table 1: Inhibitory Potency (IC50) of Hdac-IN-37 against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 15 |

| HDAC2 | 25 |

| HDAC3 | 8 |

| HDAC6 | 250 |

| HDAC8 | 150 |

IC50 values were determined using a fluorogenic assay after a 30-minute pre-incubation of the enzyme with the inhibitor.

Table 2: Kinetic Parameters of Hdac-IN-37 for Class I HDACs

| HDAC Isoform | Ki (nM) | kon (104 M-1s-1) | koff (10-4 s-1) | Residence Time (min) |

| HDAC1 | 12 | 8.5 | 10.2 | 16.3 |

| HDAC2 | 20 | 7.2 | 14.4 | 11.6 |

| HDAC3 | 5 | 15.0 | 7.5 | 22.2 |

Kinetic parameters were determined using a continuous fluorogenic assay to monitor slow-binding inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HDAC Inhibition Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Hdac-IN-37.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)

-

Hdac-IN-37 stock solution in DMSO

-

384-well black microplates

-

Plate reader with fluorescence capabilities (Ex/Em = 360/460 nm)

Procedure:

-

Prepare serial dilutions of Hdac-IN-37 in assay buffer.

-

In a 384-well plate, add the diluted Hdac-IN-37 and the respective HDAC enzyme.

-

Incubate the enzyme-inhibitor mixture for a specified pre-incubation time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the developer solution. The developer also cleaves the deacetylated substrate to release the fluorophore.

-

Measure the fluorescence intensity using a plate reader.

-

Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Slow-Binding Kinetics Assay (kon, koff, and Ki Determination)

This protocol is designed to characterize inhibitors that exhibit time-dependent inhibition.

Materials:

-

Same as the IC50 assay, but a continuous-read plate reader is required.

Procedure:

-

Prepare serial dilutions of Hdac-IN-37.

-

In a 384-well plate, mix the HDAC enzyme and the fluorogenic substrate.

-

Initiate the reaction and monitor the baseline fluorescence increase over a short period.

-

Add the diluted Hdac-IN-37 to the wells.

-

Immediately begin continuous monitoring of the fluorescence signal over time (e.g., every minute for 1-2 hours).

-

The resulting progress curves will show a time-dependent decrease in the reaction rate as the inhibitor binds to the enzyme.

-

Fit the progress curves to the appropriate model for slow-binding inhibition (e.g., Mechanism A or B) to determine the observed rate constant (kobs) for each inhibitor concentration.[7]

-

Plot the kobs values against the inhibitor concentration. A linear or hyperbolic fit of this secondary plot will yield the association rate constant (kon) and the dissociation rate constant (koff).[7]

-

The inhibition constant (Ki) can then be calculated from the ratio of koff to kon.

Cellular Target Engagement Assay (NanoBRET)

This assay confirms that Hdac-IN-37 can engage with its target HDACs within a cellular environment.[8]

Materials:

-

Cell line engineered to express an HDAC-NanoLuciferase fusion protein (e.g., HeLaHDAC1-NLuc).

-

NanoBRET fluorescent tracer that binds to the target HDAC.

-

Hdac-IN-37.

-

Cell culture medium and reagents.

-

White opaque 96-well plates.

-

Luminescence plate reader capable of measuring BRET signals.

Procedure:

-

Seed the engineered cells in the 96-well plates and incubate overnight.

-

Treat the cells with serial dilutions of Hdac-IN-37 for a defined period (e.g., 2 hours).

-

Add the NanoBRET fluorescent tracer to the cells.

-

Add the NanoLuciferase substrate.

-

Immediately measure the bioluminescence resonance energy transfer (BRET) signal, which is the ratio of the light emitted by the tracer (acceptor) to the light emitted by the NanoLuciferase (donor).

-

In the presence of a competing inhibitor like Hdac-IN-37, the tracer is displaced, leading to a decrease in the BRET signal.

-

Plot the BRET ratio against the logarithm of the Hdac-IN-37 concentration to determine the cellular IC50, reflecting target engagement.

Visualizations

The following diagrams illustrate key concepts related to HDAC inhibition and the experimental workflow.

Caption: Mechanism of action for Hdac-IN-37.

Caption: Workflow for kinetic characterization.

Caption: Relationship between kinetic parameters.

Conclusion

The comprehensive kinetic characterization of an HDAC inhibitor like Hdac-IN-37 is indispensable for its development as a therapeutic agent. Moving beyond simple IC50 values to understand the rates of association and dissociation provides critical insights into the inhibitor's duration of action at the molecular level. This detailed understanding allows for a more rational approach to lead optimization, helping to fine-tune the pharmacodynamic properties of the compound to achieve the desired biological effect while minimizing off-target toxicities. The methodologies and data presentation formats outlined in this guide provide a robust framework for the evaluation of novel HDAC inhibitors.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 6. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]

- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Hdac-IN-37 Cellular Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cellular evaluation of Hdac-IN-37, a potent histone deacetylase (HDAC) inhibitor. The following protocols are intended for research purposes to characterize the activity of Hdac-IN-37 in a cellular context.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC activity has been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] Hdac-IN-37 is a novel small molecule inhibitor designed to target cellular HDAC activity. This document outlines the protocols for assessing the in-cell efficacy of Hdac-IN-37 using a fluorogenic cell-based assay.

Principle of the Assay

The cellular HDAC activity assay is based on a cell-permeable, fluorogenic substrate. This substrate, once inside the cell, can be deacetylated by cellular HDACs. Upon deacetylation, a developer solution proteolytically cleaves the substrate, releasing a fluorophore. The resulting fluorescence intensity is directly proportional to the HDAC activity in the cell. The potency of Hdac-IN-37 is determined by measuring the reduction in fluorescence signal in treated cells compared to untreated controls.

Signaling Pathway of HDAC Inhibition

Caption: Mechanism of Hdac-IN-37 action on chromatin remodeling.

Experimental Workflow

Caption: Workflow for the Hdac-IN-37 cellular assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Hdac-IN-37 | In-house/Vendor | N/A | -20°C or -80°C |

| Human Cancer Cell Line (e.g., HeLa, HCT116) | ATCC | Various | Liquid Nitrogen |

| Cell Culture Medium (e.g., DMEM, RPMI) | Gibco | Various | 4°C |

| Fetal Bovine Serum (FBS) | Gibco | Various | -20°C |

| Penicillin-Streptomycin | Gibco | Various | -20°C |

| Trypsin-EDTA | Gibco | Various | 4°C |

| Phosphate-Buffered Saline (PBS) | Gibco | Various | Room Temperature |

| 96-well Clear-Bottom Black Plates | Corning | Various | Room Temperature |

| HDAC Cell-Based Assay Kit | Bio-Techne | KA1319 | -20°C or -80°C |

| Trichostatin A (TSA) (Positive Control) | Sigma-Aldrich | T8552 | -20°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. Adjust volumes as necessary for other plate formats.

1. Cell Seeding: a. Culture cells to approximately 80% confluence in T-75 flasks. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete culture medium and perform a cell count. e. Dilute the cell suspension to a final concentration of 2-5 x 10^5 cells/mL. f. Seed 100 µL of the cell suspension per well into a 96-well clear-bottom black plate (2 x 10^4 to 5 x 10^4 cells/well).[2] g. Include wells with medium only for blank controls.[2]

2. Cell Culture: a. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]

3. Compound Treatment: a. Prepare a stock solution of Hdac-IN-37 in DMSO. b. Perform serial dilutions of Hdac-IN-37 in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%. c. Prepare a positive control using a known HDAC inhibitor such as Trichostatin A (e.g., final concentration of 2.1 µM).[2] d. Prepare a vehicle control with the same final concentration of DMSO as the compound-treated wells. e. Carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in duplicate or triplicate.[2]

4. Incubation: a. Incubate the plate for a period determined by your experimental design, typically 24-48 hours, at 37°C with 5% CO2.[2]

5. HDAC Substrate Addition: a. Prepare the HDAC substrate solution according to the manufacturer's instructions (e.g., dilute the concentrated substrate in assay buffer).[2] b. After the treatment incubation, centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the culture medium.[2] c. Wash the cells by adding 200 µL of diluted Assay Buffer to each well, centrifuging at 500 x g for 5 minutes, and aspirating the supernatant.[2] d. Add 90 µL of culture medium to each well. e. Initiate the reaction by adding 10 µL of the diluted HDAC Substrate to each well.[2]

6. Substrate Incubation: a. Incubate the plate at 37°C for 1-3 hours. Optimal incubation time may need to be determined empirically.[2]

7. Lysis and Development: a. Prepare the Lysis/Developer solution immediately before use according to the kit's protocol.[2] b. Add 50-100 µL of the Lysis/Developer Solution to each well.[2] c. Shake the plate on a plate shaker for 1-2 minutes to ensure thorough mixing.[2]

8. Final Incubation: a. Incubate the plate for 15 minutes at 37°C.[2]

9. Fluorescence Measurement: a. Read the fluorescent intensity of each well using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[2]

Data Analysis and Presentation

1. Data Normalization: a. Subtract the average fluorescence of the blank wells (medium only) from all other wells. b. The vehicle-treated wells represent 100% HDAC activity, and the positive control (e.g., Trichostatin A) treated wells represent maximum inhibition. c. Calculate the percentage of inhibition for each concentration of Hdac-IN-37 using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_MaxInhibition) / (Fluorescence_Vehicle - Fluorescence_MaxInhibition))

2. IC50 Determination: a. Plot the percentage of inhibition against the logarithm of the Hdac-IN-37 concentration. b. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Hdac-IN-37 that causes 50% inhibition of HDAC activity.

3. Data Summary Tables:

Table 1: Raw Fluorescence Data

| Well | Treatment | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Average (RFU) |

| A1, A2 | Blank (Medium Only) | N/A | |||

| B1, B2 | Vehicle (DMSO) | 0 | |||

| C1, C2 | Positive Control (TSA) | 2.1 | |||

| D1, D2 | Hdac-IN-37 | 0.01 | |||

| E1, E2 | Hdac-IN-37 | 0.1 | |||

| F1, F2 | Hdac-IN-37 | 1 | |||

| G1, G2 | Hdac-IN-37 | 10 | |||

| H1, H2 | Hdac-IN-37 | 100 |

Table 2: Calculated IC50 Values for Hdac-IN-37

| Cell Line | Hdac-IN-37 IC50 (µM) | 95% Confidence Interval | R² Value |

| HeLa | |||

| HCT116 | |||

| THP-1 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Contaminated reagents or medium. | Use fresh, sterile reagents. Ensure proper aseptic technique. |

| Autofluorescence of the compound. | Run a control with the compound in the absence of cells to measure its intrinsic fluorescence. | |

| Low signal-to-noise ratio | Insufficient cell number. | Optimize cell seeding density. |

| Low HDAC activity in the chosen cell line. | Use a cell line known to have high HDAC expression or use a nuclear extract for a biochemical assay. | |

| Sub-optimal incubation times. | Optimize incubation times for substrate and developer steps. | |

| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |

| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |

| IC50 curve does not fit well | Inappropriate concentration range of inhibitor. | Perform a broader range of dilutions in a preliminary experiment to identify the optimal concentration range for the dose-response curve. |

| Compound precipitation at high concentrations. | Check the solubility of Hdac-IN-37 in the culture medium. If necessary, adjust the stock concentration or the solvent. |

References

Application Notes and Protocols for HDAC Inhibitor Hdac-IN-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][3] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making HDACs attractive therapeutic targets.[2][4]

HDAC inhibitors, such as the hypothetical compound Hdac-IN-37, block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones.[1] This, in turn, results in a more relaxed chromatin state, facilitating gene expression. One of the key methods to assess the cellular activity of an HDAC inhibitor is to measure the level of histone acetylation using Western blotting.[5]

These application notes provide a detailed protocol for utilizing Western blotting to determine the effect of Hdac-IN-37 on histone acetylation in cultured cells.

Signaling Pathway

The primary signaling pathway affected by Hdac-IN-37 is the dynamic regulation of histone acetylation, which is controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). Hdac-IN-37 inhibits HDACs, leading to an increase in histone acetylation and subsequent changes in gene expression.

Caption: Hdac-IN-37 inhibits HDACs, increasing histone acetylation and promoting gene expression.

Data Presentation

The following table provides a template for summarizing quantitative data from Western blot analysis of histone acetylation following treatment with Hdac-IN-37.

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Pan-Acetyl-Histone H3 (Normalized Intensity) | Total Histone H3 (Normalized Intensity) | Fold Change in Acetylation (Acetyl-H3 / Total H3) |

| Vehicle (DMSO) | 0 | 24 | 1.00 | 1.00 | 1.00 |

| Hdac-IN-37 | 0.1 | 24 | Value | Value | Value |

| Hdac-IN-37 | 0.5 | 24 | Value | Value | Value |

| Hdac-IN-37 | 1.0 | 24 | Value | Value | Value |

| Hdac-IN-37 | 5.0 | 24 | Value | Value | Value |

| Positive Control (e.g., SAHA) | 1.0 | 24 | Value | Value | Value |

Note: Values should be determined by densitometric analysis of Western blot bands and normalized to the vehicle control.

Experimental Protocols

Western Blot Protocol for Histone Acetylation

This protocol details the steps for treating cells with Hdac-IN-37, preparing histone extracts, and performing a Western blot to detect changes in histone acetylation.

Materials:

-

Cell culture medium and supplements

-

Hdac-IN-37 (dissolved in an appropriate solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Histone lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)[6]

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pan-acetyl-Histone H3 (or other acetylated histone marks)

-

Mouse or Rabbit anti-Total Histone H3 (as a loading control)

-

-

Secondary antibodies (HRP-conjugated):

-

Goat anti-rabbit IgG-HRP

-

Goat anti-mouse IgG-HRP

-

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of Hdac-IN-37 (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a known HDAC inhibitor like SAHA or Trichostatin A (TSA) as a positive control.[7]

-

-

Histone Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with histone lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Sample Preparation:

-

Dilute an equal amount of protein (e.g., 15-20 µg) from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Load the prepared samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane. A wet transfer system is often recommended for better transfer of small histone proteins.[9]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pan-acetyl-histone H3 (diluted in blocking buffer, typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.[8]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band for each sample.

-

Experimental Workflow

Caption: Western blot workflow for analyzing histone acetylation after Hdac-IN-37 treatment.

Safety Precautions

When working with Hdac-IN-37 and other laboratory chemicals, it is essential to follow standard safety protocols. Consult the Safety Data Sheet (SDS) for Hdac-IN-37 for specific handling, storage, and disposal instructions. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.

-

Dispose of chemical waste according to institutional and local regulations.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward isozyme-selective inhibitors of histone deacetylase as therapeutic agents for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparation of Hdac-IN-37 Stock Solutions

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them significant targets for therapeutic intervention.[4][5][6] Hdac-IN-37 is a potent inhibitor of HDAC enzymes. Accurate and consistent preparation of Hdac-IN-37 stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.

These application notes provide a detailed protocol for the preparation, storage, and handling of Hdac-IN-37 stock solutions to ensure their stability and efficacy for research and drug development applications.

Quantitative Data Summary

The following table summarizes the essential physicochemical properties of Hdac-IN-37. Researchers should always refer to the certificate of analysis provided by the manufacturer for lot-specific details.

| Property | Value | Notes |

| Molecular Weight (MW) | Refer to Certificate of Analysis | Use the exact MW for precise molar concentration calculations. |

| Appearance | White to off-white powder | Visually inspect the compound upon receipt. |

| Solubility (at 25°C) | DMSO: ≥ 50 mg/mL Ethanol: Slightly Soluble Water: Insoluble | For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7] The compound is largely insoluble in aqueous solutions.[7] |

| Storage of Powder | -20°C for up to 3 years | Store in a tightly sealed vial, protected from moisture and light.[7] |

| Stock Solution Storage | -20°C for up to 1 month -80°C for up to 6 months | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[7][8] |

Experimental Protocols

1. Materials and Equipment

-

Hdac-IN-37 powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.

Safety Precaution: Handle Hdac-IN-37 powder in a chemical fume hood or a ventilated enclosure. Wear appropriate PPE to avoid inhalation and skin contact.

Step 1: Pre-handling of the Vial The compound may have adhered to the cap or sides of the vial during shipping. Before opening, gently tap the vial on a hard surface to ensure all the powder settles at the bottom.[7]

Step 2: Calculation of Required Solvent Volume Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

Volume of DMSO (μL) = [ (Weight of Compound (mg)) / (Molecular Weight ( g/mol )) ] x 100,000

Example: If you weigh 5 mg of Hdac-IN-37 and its molecular weight is 450.5 g/mol : Volume of DMSO (μL) = [ (5 mg) / (450.5 g/mol ) ] x 100,000 = 1109.9 μL

Step 3: Dissolution of the Compound

-

Carefully weigh the desired amount of Hdac-IN-37 powder and place it in a sterile microcentrifuge tube.

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

-

If dissolution is difficult, sonicate the solution for 5-10 minutes in a water bath.[7] Gentle warming up to 37°C may also aid dissolution, but temperatures above 50°C should be avoided to prevent degradation.[7]

Step 4: Aliquoting and Storage

-

Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[7]

3. Protocol for Preparing Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to a final working concentration in the cell culture medium.

-

Thaw a single aliquot of the Hdac-IN-37 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically < 0.1% to < 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

If precipitation occurs upon dilution into an aqueous buffer or medium, vortexing or brief sonication may help redissolve the compound.[7] It is best to make the final dilution just before use.

Diagrams and Workflows

Caption: Workflow for preparing Hdac-IN-37 stock and working solutions.

References

- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.selleckchem.com [file.selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Time Course of Apoptosis Induction by Hdac-IN-37

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in the acetylation of histones and other non-histone proteins.[1][2] This modulation of acetylation plays a crucial role in regulating gene expression and various cellular processes, including cell cycle progression, differentiation, and apoptosis (programmed cell death).[3][4] Notably, HDAC inhibitors have shown selectivity in inducing apoptosis in cancer cells while having minimal effects on normal cells, making them a promising class of anti-cancer agents.[1][5][6]

Hdac-IN-37 is a novel investigational HDAC inhibitor. These application notes provide a comprehensive overview of the typical time-dependent effects of Hdac-IN-37 on apoptosis induction in a model cancer cell line. The included protocols offer detailed methodologies for assessing the apoptotic response, and the accompanying diagrams illustrate the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the expected quantitative data from a time-course experiment evaluating Hdac-IN-37-induced apoptosis in a cancer cell line (e.g., HeLa or Jurkat cells) treated with a representative concentration (e.g., 5 µM) of the compound.

Table 1: Time Course of Apoptosis Induction by Hdac-IN-37 as Measured by Annexin V/PI Staining

| Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |

| 6 | 8.3 ± 1.2 | 2.1 ± 0.4 | 89.6 ± 1.5 |

| 12 | 25.7 ± 2.8 | 5.4 ± 0.9 | 68.9 ± 3.2 |

| 24 | 45.2 ± 3.5 | 15.8 ± 2.1 | 39.0 ± 4.1 |

| 48 | 20.1 ± 2.2 | 65.3 ± 4.8 | 14.6 ± 3.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time Course of Caspase-3/7 Activation by Hdac-IN-37

| Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |

| 0 | 1.0 ± 0.1 |

| 6 | 2.5 ± 0.4 |

| 12 | 8.1 ± 1.1 |

| 24 | 15.6 ± 2.3 |

| 48 | 9.8 ± 1.5 |

Data are presented as mean ± standard deviation from three independent experiments. The decrease at 48 hours may reflect a shift to late-stage apoptosis and secondary necrosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in HDAC inhibitor-induced apoptosis and a typical experimental workflow for its characterization.

Caption: Signaling pathway of Hdac-IN-37-induced apoptosis.

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Cell Culture and Treatment with Hdac-IN-37

-

Cell Line Maintenance: Culture a suitable cancer cell line (e.g., HeLa, Jurkat, A549) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: The day before treatment, seed the cells into appropriate culture plates (e.g., 6-well plates for flow cytometry, 96-well plates for caspase assays) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

-

Hdac-IN-37 Preparation: Prepare a stock solution of Hdac-IN-37 (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Cell Treatment: On the day of the experiment, dilute the Hdac-IN-37 stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM). Remove the old medium from the cells and replace it with the medium containing Hdac-IN-37 or a vehicle control (medium with the same concentration of DMSO).

-

Time-Course Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 0, 6, 12, 24, and 48 hours).

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (which contains floating/dead cells).

-

Wash the adherent cells once with phosphate-buffered saline (PBS).

-

Trypsinize the cells and then combine them with the collected medium.

-

For suspension cells, simply collect the cell suspension.

-

-

Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V (or another fluorophore) and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

-

Caspase-Glo® 3/7 Assay (or similar)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

-

Plate Setup: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described in Protocol 1. Include wells for vehicle control and untreated cells.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

At each time point, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence readings of the Hdac-IN-37-treated samples to the vehicle control samples for each time point.

Mechanism of Action

HDAC inhibitors, including Hdac-IN-37, induce apoptosis through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

-

Intrinsic Pathway: Inhibition of HDACs can alter the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bim, Bak).[4] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[7]

-

Extrinsic Pathway: HDAC inhibitors can upregulate the expression of death receptors (e.g., DR5) on the cell surface.[3] Binding of their cognate ligands (e.g., TRAIL) triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway.

-

Execution Phase: Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[1] These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, HDAC inhibitors can acetylate non-histone proteins like p53 and Ku70, which can also contribute to the pro-apoptotic response.[5][7] The acetylation of p53 can enhance its stability and transcriptional activity, promoting the expression of pro-apoptotic target genes.[3][5]

References

- 1. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

Flow Cytometry Analysis Following Hdac-IN-37 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation, making them promising therapeutic agents, particularly in oncology. Hdac-IN-37 is a novel HDAC inhibitor whose cellular effects can be robustly characterized using flow cytometry. This document provides detailed application notes and protocols for the analysis of apoptosis and cell cycle progression in cells treated with Hdac-IN-37.

Histone deacetylases remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription. HDAC inhibitors block this process, leading to hyperacetylation of histones, which in turn results in a more open chromatin structure and the transcription of various genes, including those involved in cell cycle control and apoptosis. Many HDAC inhibitors have been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, and to trigger programmed cell death (apoptosis).

Flow cytometry is a powerful technique for analyzing the effects of compounds like Hdac-IN-37 on a cell-by-cell basis. It allows for the simultaneous measurement of multiple cellular parameters, providing quantitative data on apoptosis, cell cycle distribution, and protein expression.

Data Presentation

The following table summarizes the expected quantitative data from flow cytometry analysis of cells treated with Hdac-IN-37, based on the known effects of other HDAC inhibitors.

| Parameter | Assay | Control (Vehicle) | Hdac-IN-37 (Low Dose) | Hdac-IN-37 (High Dose) | Expected Trend with Increasing Dose |

| Apoptosis | Annexin V / Propidium Iodide (PI) Staining | Low % Early ApoptoticLow % Late Apoptotic/Necrotic | Increased % Early ApoptoticSlight Increase in Late Apoptotic/Necrotic | Significant Increase in Early & Late Apoptotic/Necrotic | Dose-dependent increase in apoptotic cell populations |